Pentan-3-ylhydrazine dihydrochloride
Overview
Description
Pentan-3-ylhydrazine dihydrochloride: is a chemical compound with the molecular formula C5H15Cl2N2. It is a derivative of hydrazine, characterized by the presence of a pentan-3-yl group attached to the hydrazine moiety. This compound is typically found in the form of a white crystalline powder and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentan-3-ylhydrazine dihydrochloride can be achieved through several methods. One common approach involves the reaction of pentan-3-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C5H10O + N2H4·H2O + 2HCl → C5H15Cl2N2 + H2O} ] This reaction typically requires refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Pentan-3-ylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce various substituted hydrazines .
Scientific Research Applications
Pentan-3-ylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of pentan-3-ylhydrazine dihydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
- Butan-2-ylhydrazine dihydrochloride
- Hexan-4-ylhydrazine dihydrochloride
- Propan-2-ylhydrazine dihydrochloride
Comparison: Pentan-3-ylhydrazine dihydrochloride is unique due to its specific alkyl chain length, which can influence its reactivity and interaction with biological targets. Compared to shorter or longer alkyl chain hydrazine derivatives, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Biological Activity
Pentan-3-ylhydrazine dihydrochloride, a hydrazine derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 138.639 g/mol. The compound features a five-carbon alkyl chain attached to a hydrazine moiety, which contributes to its reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C₅H₁₄N₂·2HCl |
Molecular Weight | 138.639 g/mol |
Solubility | Soluble in water and organic solvents |
Biological Classification | Hydrazine derivative |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may act through several mechanisms:
- Enzyme Inhibition : Studies indicate that hydrazine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission processes .
- Redox Reactions : The hydrazine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate cellular pathways.
- Formation of Hydrazones : Pentan-3-ylhydrazine can react with carbonyl compounds (aldehydes and ketones) to form hydrazones, which may have distinct biological activities.
Antitumor Activity
Research has suggested that this compound exhibits potential anticancer properties. Some studies have shown that hydrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reduction Reactions : It can be synthesized via the reduction of corresponding azines or other nitrogen-containing compounds using reducing agents like borane or lithium aluminum hydride.
- Hydrazone Formation : The compound can also be formed by reacting pentan-3-aldehyde with hydrazine followed by hydrochloric acid treatment to yield the dihydrochloride salt.
Case Studies
-
Acetylcholinesterase Inhibition Study :
A study focused on the synthesis and evaluation of novel hydrazine derivatives showed that this compound acted as a mixed-type inhibitor of AChE, demonstrating significant potential in treating neurodegenerative diseases like Alzheimer's . -
Anticancer Activity Assessment :
In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its possible application as an anticancer agent.
Properties
IUPAC Name |
pentan-3-ylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-3-5(4-2)7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODDJJRARFWDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211764-55-4 | |
Record name | Pentan-3-ylhydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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